3,7-Dinitrofluoranthene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105735-71-5 |
|---|---|
Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
3,7-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-7-10-9-3-2-6-14(18(21)22)16(9)12-5-1-4-11(13)15(10)12/h1-8H |
InChI Key |
WAAHHGKGQYVTNS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Color/Form |
Yellow needles Pale yellow crystals from 50 percent aq acetone |
melting_point |
203-204 °C |
Other CAS No. |
105735-71-5 |
Pictograms |
Health Hazard |
solubility |
Practically insol in water. |
Synonyms |
3,7-dinitrofluoranthene |
Origin of Product |
United States |
Formation Pathways and Anthropogenic Sources of 3,7 Dinitrofluoranthene
Combustion-Derived Formation Mechanisms
3,7-Dinitrofluoranthene is generated during the incomplete combustion of organic materials containing its parent compound, fluoranthene (B47539), in the presence of nitrogen oxides. nih.govechemi.com
Formation during Fossil Fuel and Biomass Combustion Processes
The formation of this compound is a consequence of pyrolytic processes involving fossil fuels and biomass. who.intca.gov During the incomplete combustion of materials such as coal, diesel fuel, and wood, fluoranthene is released and can undergo nitration reactions to form various nitrofluoranthene isomers, including this compound. who.intca.govhealthandenvironment.org The presence of nitrogen oxides (NOx) in the combustion environment is a critical factor for this transformation. researchgate.net While specific mechanisms within the complex combustion environment are not fully elucidated, it is understood that the high temperatures and reactive species present facilitate the nitration of the fluoranthene molecule.
Specific Sources: Diesel Engine Emissions and Other Combustion Byproducts
Diesel engine exhaust is a significant anthropogenic source of this compound. nih.govacs.org Particulate matter from diesel emissions has been found to contain this compound. nih.govacs.org Other combustion byproducts also contribute to its environmental presence. For instance, emissions from kerosene (B1165875) heaters and the combustion of liquefied petroleum gas are known sources of dinitrofluoranthenes. nih.govechemi.com
The following table displays concentrations of this compound detected in various combustion-related samples:
Table 1: Reported Concentrations of this compound in Combustion Byproducts| Source | Concentration | Reference |
|---|---|---|
| Diesel Engine Particulates | 0.028 mg/kg | nih.gov |
| Kerosene Heater Particulates | 0.14 µg/g | nih.gov |
| Airborne Particulates (Sapporo, Japan, 1989) | 0.012 µg/g | nih.gov |
| Airborne Particulates (Santiago, Chile, 1988-1989) | 0.006 ng/m³ | acs.org |
Atmospheric Transformation Pathways
This compound can also be formed in the atmosphere through the chemical transformation of its parent compound, fluoranthene. nih.govechemi.com
Reactions of Fluoranthene with Atmospheric Nitrogen Oxides
Gaseous fluoranthene can react with various nitrogen oxides present in the atmosphere, such as nitrogen dioxide (NO₂), dinitrogen pentoxide (N₂O₅), and the nitrate (B79036) radical (NO₃). nih.govechemi.comnih.gov These reactions can lead to the formation of nitrofluoranthene isomers. The specific isomer formed, including this compound, depends on the reacting nitrogen species and the reaction conditions. For instance, gas-phase reactions initiated by the hydroxyl (OH) radical in the presence of NO₂ can lead to the formation of nitro-PAHs. ca.govnih.gov Similarly, reactions involving the nitrate radical (NO₃) are significant, particularly at night. nih.govnih.gov The heterogeneous reaction of particle-bound fluoranthene with N₂O₅ is another pathway that can produce nitrofluoranthene isomers. nih.govacs.org While the formation of 2-nitrofluoranthene (B81861) is often dominant in gas-phase reactions, the formation of other isomers, including dinitro-derivatives, occurs through these atmospheric processes. acs.orgnih.gov
Laboratory Synthesis Methodologies for Research Purposes
For research purposes, this compound is synthesized in the laboratory. The primary method involves the nitration of either fluoranthene or 3-nitrofluoranthene (B1196665). nih.gov This is typically achieved by reacting the starting material with fuming nitric acid. nih.gov The resulting product is a mixture of dinitrofluoranthene isomers, from which this compound must be separated and purified. This purification is commonly accomplished through techniques such as fractionation and recrystallization. nih.gov
Environmental Occurrence and Distribution Dynamics of 3,7 Dinitrofluoranthene
Detection in Particulate Matter
Due to its low vapor pressure, 3,7-dinitrofluoranthene is predominantly associated with the particulate phase in the atmosphere. iarc.frechemi.com An atmospheric fate model, based on an estimated vapor pressure of 9.1 x 10⁻¹⁰ mm Hg at 25°C, predicts that this compound will exist solely in the particulate phase in the ambient atmosphere. echemi.com
This compound has been consistently identified as a component of particulate matter originating from combustion sources, particularly diesel engine exhaust. inchem.org Research has confirmed its presence in both general airborne particulate samples and in direct emissions from diesel engines and other combustion sources like kerosene (B1165875) heaters.
In a study conducted in Sapporo, Hokkaido, Japan, in 1989, this compound was detected in airborne particulates at a concentration of 0.012 µg/g of particulates, which corresponded to an atmospheric concentration of 0.005 ng/m³. iarc.fr In the same study, particulate emissions from a kerosene heater were found to contain this compound at a level of 0.14 µg/g of particulate. iarc.frnih.gov Earlier research also identified the compound in the incomplete combustion products of liquefied petroleum gas. nih.goviarc.fr
Airborne particulate samples collected in downtown Santiago, Chile, between August 1988 and July 1989 also detected this compound, with a calculated average concentration of 0.006 ng/m³ of air. echemi.com Specific analysis of particulates emitted from a diesel engine measured this compound at a concentration of 0.028 mg/kg (or 0.028 µg/g) of particulates. iarc.frechemi.comnih.gov
| Source/Location | Year of Study | Concentration | Reference |
|---|---|---|---|
| Diesel Engine Particulates | 1986 | 0.028 mg/kg of particulates | iarc.frechemi.comnih.gov |
| Airborne Particulates (Sapporo, Japan) | 1989 | 0.012 µg/g of particulates (0.005 ng/m³) | iarc.fr |
| Kerosene Heater Emissions (Sapporo, Japan) | 1990 | 0.14 µg/g of particulates | iarc.frnih.gov |
| Airborne Particulates (Santiago, Chile) | 1988-1989 | 0.006 ng/m³ of air | echemi.com |
The distribution of this compound across different particle sizes in atmospheric aerosols is crucial for understanding its transport and deposition. Studies indicate that this compound, like many other nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), tends to associate with smaller, fine particles. researchgate.netaaqr.org This association with fine particulate matter (PM₂.₅) has significant implications for its atmospheric residence time and potential for long-range transport. researchgate.netcdc.gov
One detailed analysis of classified airborne particles revealed a clear tendency for this compound to be present in smaller size fractions. researchgate.net The majority of the detected mass was found in particles with an aerodynamic diameter of less than 1.1 µm. researchgate.net
| Particle Size (Aerodynamic Diameter) | Concentration (fg/m³) | Percentage of Total | Reference |
|---|---|---|---|
| < 1.1 µm | 64 | 57.1% | researchgate.net |
| 1.1 - 2.0 µm | 14 | 12.5% | researchgate.net |
| 2.0 - 3.3 µm | 13 | 11.6% | researchgate.net |
| 3.3 - 7.0 µm | 6 | 5.4% | researchgate.net |
| > 7.0 µm | 5 | 4.5% | researchgate.net |
Note: The sum of percentages does not equal 100% in the source material; the remaining percentage is unaccounted for.
This distribution pattern, where over half of the compound's mass is on submicrometer particles, is consistent with general findings for PAHs, which are primarily associated with particles having diameters less than 3.3 µm, with a peak distribution between 0.4 and 1.1 µm. cdc.gov
Presence in Airborne Particulates and Diesel Exhaust Particulates
Environmental Compartmentalization and Transport
The physical and chemical properties of this compound dictate its movement and persistence across different environmental compartments.
Air: As established, this compound exists almost exclusively in the particulate phase in the atmosphere. echemi.com Its removal from the air occurs through wet and dry deposition processes. echemi.com While airborne, it can undergo photochemical reactions, although it was reported to be stable after six hours of irradiation with UV light (312 nm). echemi.com
Water: Direct data on the concentration of this compound in water is limited. However, like other PAHs, it is not expected to dissolve easily in water. cdc.gov It is also not expected to undergo hydrolysis due to the absence of hydrolyzable functional groups. echemi.com When PAHs enter aquatic environments, they tend to stick to solid particles and settle into the sediment. cdc.gov An estimated Bioconcentration Factor (BCF) of 520 suggests a potential for accumulation in aquatic organisms. echemi.com
Soil: this compound has been detected in soil samples. An analysis of six soil samples found dinitrofluoranthene (DNF) isomers in concentrations ranging from 47 to 579 pg/g. researchgate.net In soil, PAHs are most likely to adhere tightly to particles. cdc.gov The degradation of PAHs in soil primarily occurs through the action of microorganisms and can take weeks to months. cdc.gov
The association of this compound with fine and submicrometer aerosol particles gives it a high potential for long-range atmospheric transport. cdc.govwho.int Particles in the 0.1 to 3.0 µm size range can remain airborne for several days or longer, allowing them to travel vast distances from their emission source. cdc.gov
Evidence for this long-range transport comes from studies tracking air pollution across continents. Research conducted in western Japan has suggested that mutagenic aerosols, including various PAHs and their nitrated derivatives, are transported from mainland East Asia via prevailing winds. researchgate.netnih.gov Backward trajectory analyses have linked highly mutagenic air masses collected in Japan to sources in eastern and northern China. nih.gov These findings strongly indicate that particle-bound pollutants like this compound are subject to transboundary movement, contributing to air pollution in regions far from the original source. nih.gov
Advanced Analytical Methodologies for 3,7 Dinitrofluoranthene Quantification and Characterization
Extraction and Sample Preparation Techniques for Environmental Matrices
The initial and most critical step in the analysis of 3,7-Dinitrofluoranthene from environmental sources is its effective extraction from the sample matrix, followed by a cleanup process to remove interfering compounds. The complexity of matrices such as soil, water, and particularly airborne particulate matter necessitates robust and efficient preparation protocols. aaqr.orgmdpi.com
Airborne particulate matter is a primary environmental reservoir for this compound, which is often generated during combustion processes and adsorbs onto these particles. echemi.comiarc.fr Extracting this compound from the intricate organic and inorganic mixture of particulate matter requires powerful techniques.
A widely reported method involves collecting particulate matter on a silica (B1680970) fiber filter, followed by extraction with an organic solvent. iarc.friarc.fr Dichloromethane is a commonly used solvent for this purpose. iarc.friarc.fr Accelerated Solvent Extraction (ASE) has also been employed, using solvents like dichloromethane, toluene (B28343), and methanol (B129727), or mixtures thereof, to enhance extraction efficiency from diesel particulate matter. nih.gov For instance, a mixture of toluene and methanol (9:1, v/v) at high temperature (200 °C) and pressure has proven effective for extracting various polycyclic aromatic hydrocarbons (PAHs). nih.gov Another approach utilizes ultrasonic extraction with solvents such as acetonitrile (B52724) or dichloromethane. frontiersin.org
Following extraction, the crude extract contains numerous co-extracted compounds that can interfere with subsequent analysis. iarc.fr Therefore, a purification or "cleanup" step is essential. Column chromatography is a standard purification technique. The extract is typically applied to a column packed with silica gel. iarc.friarc.fr A stepwise elution with solvents of increasing polarity, such as hexane, hexane:benzene mixtures, benzene, and benzene:methanol mixtures, allows for the separation of different compound classes. iarc.friarc.fr This fractionation isolates the nitro-PAH fraction, containing this compound, from other hydrocarbons and more polar compounds. iarc.friarc.fr
| Matrix | Extraction Method | Solvent(s) | Purification Technique | Reference |
|---|---|---|---|---|
| Airborne Particulates | Solvent Extraction | Dichloromethane | Silica Gel Column Chromatography | iarc.friarc.fr |
| Diesel Particulate Matter (SRM 2975) | Accelerated Solvent Extraction (ASE) | Toluene/Methanol (9:1, v/v) | Not specified in detail | nih.gov |
| Atmospheric Particulate Matter | Ultrasonic Extraction | Acetonitrile | Not specified in detail | frontiersin.org |
| Atmospheric Particulate Matter | Pressurized Liquid Extraction | Dichloromethane/Acetone (1:1 v/v) | Acidic Silica Gel & Alumina Column | aaqr.org |
Chromatographic Separation and Identification Approaches
Chromatography is the cornerstone for separating this compound from other structurally similar compounds, especially its isomers, which often co-exist in environmental samples and may have different biological activities.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds like dinitrofluoranthenes. The separation of positional isomers, such as 3,7- and 3,9-Dinitrofluoranthene (B1199685), is a significant challenge because they often have very similar physical properties. capes.gov.br These isomers are known to elute at adjacent retention times. capes.gov.br
The choice of the stationary phase (the column) is critical for achieving separation. For positional isomers on aromatic rings, phenyl-based columns (e.g., Phenyl Hydride) can offer suitable selectivity. mtc-usa.com Reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common approach. rsc.org For instance, dinitrofluoranthene isomers have been successfully separated using HPLC, allowing for their individual quantification. researchgate.net The mobile phase composition, typically a mixture of solvents like acetonitrile and water, is optimized to achieve the best resolution between the isomeric peaks. rsc.org
| Isomers Separated | Column Type | Mobile Phase Example | Detection | Reference |
|---|---|---|---|---|
| Dinitrofluoranthene and Dinitropyrene (B1228942) Isomers | Not specified | Not specified | Fluorescence (after on-line reduction) | researchgate.net |
| Positional Isomers (general) | Cogent Phenyl Hydride™ | Acetonitrile/Water | UV | mtc-usa.com |
| Nitroaniline isomers (example) | MIL-53(Fe) packed column | Acetonitrile/Water (70:30) | UV at 254 nm | rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for the structural confirmation and quantification of volatile and semi-volatile compounds. thermofisher.comhebe.hr After fractionation by liquid chromatography, GC-MS is often used to identify the specific components within that fraction. iarc.fr The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the capillary column. The separated components then enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner.
The resulting mass spectrum is a unique fingerprint for a specific compound, allowing for its unambiguous identification by comparing it to spectral libraries. spectrabase.com The electron impact mass spectra for dinitrofluoranthenes have been reported and are used for their identification. nih.gov For quantification, the instrument is operated in selected ion monitoring (SIM) mode, where only specific mass fragments characteristic of the target analyte are monitored, providing high sensitivity and selectivity. hebe.hr
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Column | Capillary Column (e.g., Rxi®-PAH) | Separation of mixture components | gcms.cz |
| Carrier Gas | Helium or Hydrogen | Moves sample through the column | hebe.hrgcms.cz |
| Ionization Mode | Electron Impact (EI) | Fragmentation of analyte for identification | nih.govspectrabase.com |
| Detection Mode | Selected Ion Monitoring (SIM) | Sensitive and selective quantification | hebe.hr |
For extremely complex samples where single-column HPLC cannot provide adequate separation, comprehensive two-dimensional HPLC (LC×LC) offers significantly enhanced resolving power. researchgate.netshimadzu.de In this advanced technique, the entire sample is subjected to two independent separation stages online. shimadzu.de
The eluent from the first-dimension column is collected in loops and sequentially injected into a second-dimension column that has a different separation mechanism (e.g., different stationary phase or mobile phase conditions). shimadzu.de This approach has been successfully developed for the simultaneous determination of potent mutagens like dinitrofluoranthene and dinitropyrene isomers in environmental samples. researchgate.netnii.ac.jp By combining two different separation modes, LC×LC can resolve compounds that co-elute in one-dimensional chromatography, which is crucial for the accurate quantification of trace-level analytes like this compound in complex matrices. researchgate.netnii.ac.jp
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification
Sensitive Detection and Quantification Strategies
Due to the very low levels at which this compound is found in the environment (e.g., picogram to femtogram per cubic meter of air), highly sensitive detection methods are required. echemi.comresearchgate.net
A particularly effective strategy developed for dinitroarenes involves coupling HPLC with on-line reduction and fluorescence detection. researchgate.net In this setup, after the dinitrofluoranthene isomers are separated by the HPLC column, they are passed through a reduction column that converts the nitro groups (-NO₂) into highly fluorescent amino groups (-NH₂). These resulting aminoarenes are then detected by a fluorescence detector. researchgate.net This method provides excellent sensitivity, as fluorescence detection is inherently more sensitive than UV absorbance for many compounds. jasco-global.com
Mass spectrometry, coupled with either GC or HPLC, also serves as a highly sensitive and specific detection method. iarc.frchromatographyonline.com Modern tandem mass spectrometry (GC-MS/MS) methods can achieve method detection limits in the low nanogram range, which is suitable for analyzing airborne PAHs. chromatographyonline.com Electroanalytical methods have also been explored as a sensitive alternative to chromatography for nitro-PAH detection. researchgate.net
| Technique | Principle | Reported Detection Limit (Example) | Reference |
|---|---|---|---|
| HPLC with on-line reduction and Fluorescence | Conversion of nitro groups to fluorescent amino groups | 47–579 pg/g in soil samples | researchgate.net |
| GC-MS/MS (for general PAHs) | Tandem mass spectrometry for high selectivity | 0.01–0.05 ng per tube | chromatographyonline.com |
| GC-TOFMS (for general PAHs) | Time-of-Flight mass spectrometry | 10 to 50 ng/mL (LOQ) | frontiersin.org |
| HPLC-Fluorescence (for general PAHs) | Native fluorescence of PAHs | 0.17 to 4.6 pg (LOD) | jasco-global.com |
Environmental Fate and Abiotic/biotic Transformation of 3,7 Dinitrofluoranthene
Abiotic Degradation Pathways
Abiotic degradation processes are critical in determining the environmental lifetime of organic pollutants. For 3,7-dinitrofluoranthene, these pathways primarily involve its interaction with sunlight and other atmospheric oxidants. The compound is not expected to undergo hydrolysis in the environment because it lacks hydrolyzable functional groups. echemi.com
Photolysis, the breakdown of compounds by light, is a major degradation pathway for many PAHs. cdc.gov However, studies on this compound indicate a notable resistance to this process. Research has shown that this compound was stable and did not decompose after six hours of irradiation with UV light at a wavelength of 312 nm. echemi.com
While direct photolysis appears limited, the atmospheric fate of PAHs is complex. They can undergo atmospheric oxidation through reactions with ozone (O₃), hydroxyl radicals (OH), and nitrogen oxides (NOx), which can lead to the formation of other oxidized and nitrated products. nih.gov For PAHs associated with particulate matter, the physical and chemical nature of the particles can influence the rate of photolytic breakdown. cdc.gov Dark substrates with high carbon content may absorb more light, making less available for the photolysis of the adsorbed chemical and thus increasing its stability. cdc.gov Given that this compound is expected to exist solely in the particulate phase in the atmosphere due to its very low vapor pressure, its photochemical transformation would be highly dependent on the characteristics of these particles. echemi.com
Consistent with its observed stability to photolysis, specific photolytic products of this compound have not been identified in environmental studies. echemi.com The primary transformation pathway for parent PAHs in the atmosphere involves oxidation, leading to products such as quinones. nih.gov However, for this compound, which is already a nitrated derivative, the focus of metabolic studies has been on reductive pathways rather than further oxidation. iarc.fr The International Agency for Research on Cancer (IARC) has also noted a lack of data regarding the metabolism and environmental transformation products of this specific compound. iarc.fr
Photolysis and Photochemical Transformations under Varied Environmental Conditions
Biotic Degradation Mechanisms and Microbial Interactions
Information on the specific biodegradation of this compound in the environment is limited, with databases noting that biodegradation data have not been identified. echemi.com However, insights can be drawn from studies on its parent compound and the metabolic pathways of other nitroarenes.
The parent PAH, fluoranthene (B47539), is known to be degraded by various bacteria, including species from the genera Mycobacterium and Alcaligenes. pjoes.com For example, Mycobacterium sp. strain PYR-1 degrades fluoranthene through dioxygenation at two different positions. pjoes.com Fungi are also capable of degrading PAHs. frontiersin.org
For nitro-PAHs, bacterial metabolism often involves the reduction of the nitro groups. In vitro tests have shown that the mutagenicity of this compound is activated through metabolic pathways involving nitroreductase and O-acetyltransferase enzymes found in bacteria. iarc.fr This suggests that if microbial degradation occurs, it likely proceeds via an initial reduction of the nitro groups to form N-hydroxyarylamines, which are then further metabolized. iarc.fr This reductive metabolism is a key activation step that can increase the toxicity of nitroarenes. iarc.fr
Comparative Environmental Persistence and Mobility with Other Nitro-PAHs and Parent PAHs
The environmental persistence and mobility of this compound are dictated by its chemical structure and resulting physical properties, which differ significantly from its parent PAH, fluoranthene.
Mobility: this compound's mobility in the environment is very low. Its estimated octanol-water partition coefficient (log Kow) of 4.44 and soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 6,200 indicate that it is expected to be immobile in soil, binding tightly to soil and sediment particles. echemi.com Its low Henry's Law constant suggests that volatilization from water or moist soil surfaces is not an important environmental fate process. echemi.com In the atmosphere, its extremely low vapor pressure means it will exist almost exclusively in the particulate phase rather than as a gas. sci-hub.seechemi.com This contrasts with lower molecular weight PAHs which can exist in the gas phase. ca.gov
Persistence: The stability of this compound to photolysis and the lack of identified biodegradation pathways suggest it is a persistent compound in the environment. echemi.com While some analyses suggest that nitro-PAHs as a class may be more susceptible to degradation than other polar PAHs, this does not appear to apply uniformly, and specific compounds like this compound show high stability. echemi.comnewcastle.edu.au In general, the environmental concentrations of nitro-PAHs are found to be significantly lower than their parent PAHs. aaqr.orgnewcastle.edu.au This is often attributed to both lower emission rates and transformation processes, though the persistence of individual isomers can vary greatly.
The table below summarizes and compares key physicochemical properties influencing the environmental fate of this compound.
| Property | Value for this compound | Environmental Implication |
|---|---|---|
| Log Kow | 4.44 (estimated) echemi.com | High potential for bioaccumulation in organisms and sorption to organic matter. |
| Koc (Soil Adsorption Coefficient) | 6,200 (estimated) echemi.com | Expected to be immobile in soil and sediment. echemi.com |
| Vapor Pressure | 9.1 x 10-10 mm Hg at 25°C (estimated) echemi.com | Exists solely in the particulate phase in the atmosphere; low volatilization. echemi.com |
| Henry's Law Constant | 2.0 x 10-10 atm-cu m/mole (estimated) echemi.com | Not expected to volatilize from water or moist soil. echemi.com |
| Photolysis | Stable after 6 hours of UV (312 nm) irradiation. echemi.com | High persistence in the presence of sunlight compared to many parent PAHs. |
| Biodegradation | Data not identified. echemi.com | Likely to be persistent against microbial degradation in the environment. |
Molecular and Cellular Mechanisms of Action of 3,7 Dinitrofluoranthene
Genotoxicity and Mutagenicity Studies
3,7-Dinitrofluoranthene has been extensively studied for its ability to cause genetic damage. These investigations have revealed potent mutagenic and genotoxic activity across various biological systems, from bacteria to mammalian cells.
This compound demonstrates significant mutagenic activity in bacterial reverse mutation assays, commonly known as the Ames test. nib.siecfr.govcornell.edu This compound is particularly effective at inducing mutations in Salmonella typhimurium strains without the need for an external metabolic activation system. iarc.fr Research has consistently shown it to be highly active in strains such as TA98, TA100, TA1537, and TA1538, with TA98 being the most sensitive. iarc.frnih.gov The high revertant colony count in the TA98 strain indicates that this compound primarily causes frameshift mutations in DNA. iarc.frnih.gov
The mutagenic potency of this compound is influenced by the enzymatic capabilities of the bacterial strains. Strains with elevated nitroreductase or O-acetyltransferase activity exhibit heightened sensitivity to the compound. iarc.fr For instance, S. typhimurium strain NM1011, which possesses high nitroreductase activity, and strain NM3009, with high levels of both nitroreductase and O-acetyltransferase, are particularly sensitive to the genotoxic effects of this compound in the umu test, a system that measures DNA-damaging activity. iarc.fr Conversely, its mutagenicity is reduced in bacterial strains deficient in these enzymes, highlighting the critical role of bacterial metabolic activation in its genotoxic mechanism. iarc.frnih.gov
Table 1: Mutagenicity of this compound in Salmonella typhimurium Strains This interactive table summarizes the mutagenic response of various S. typhimurium strains to this compound.
| Tester Strain | Key Genetic Feature | Metabolic Activation | Mutagenic Response | Implied Mutational Mechanism | Reference |
|---|---|---|---|---|---|
| TA98 | Detects frameshift mutagens | Not required | High | Frameshift | iarc.frnih.gov |
| TA100 | Detects base-pair substitution mutagens | Not required | Positive | Base-pair substitution | iarc.fr |
| TA1537 | Detects frameshift mutagens | Not required | Positive | Frameshift | iarc.fr |
| TA1538 | Detects frameshift mutagens | Not required | Positive | Frameshift | iarc.fr |
| TA98/NR | Deficient in nitroreductase | Not required | Reduced | Frameshift | iarc.frnih.gov |
| TA98/1,8-DNP₆ | Deficient in O-acetyltransferase | Not required | Reduced | Frameshift | nih.gov |
| NM1011 | High nitroreductase activity | Not required | High (in umu test) | DNA damage | iarc.fr |
| NM3009 | High nitroreductase & O-acetyltransferase | Not required | Very High (in umu test) | DNA damage | iarc.fr |
Beyond inducing point mutations, this compound is a potent inducer of broader DNA damage. iarc.frresearchgate.net This is demonstrated in assays using DNA repair-deficient strains of bacteria. For example, it preferentially inhibits the growth of DNA repair-deficient Bacillus subtilis. nih.gov This indicates that the damage caused by the compound is recognized and, in normal cells, targeted by DNA repair mechanisms. researchgate.net
The genotoxicity of this compound is also evident from the umu gene expression assay in S. typhimurium. iarc.fr The umu gene is part of the SOS response system, which is activated in bacteria following DNA damage. nih.gov The strong induction of umu gene expression by this compound confirms its ability to cause significant DNA lesions that trigger this cellular distress signal. iarc.frnih.gov The underlying mechanism for this DNA damage is the metabolic formation of reactive intermediates that can covalently bind to DNA, forming adducts. sci-hub.senewcastle.edu.au
The genotoxic effects of this compound extend to mammalian cells, where it has been shown to cause chromosomal damage. In vitro studies using a Chinese hamster lung (CHL) cell line demonstrated that this compound induces chromosomal aberrations. iarc.frnih.gov This clastogenic activity was notably more pronounced in the absence of an external metabolic activation system (S9 mix). nih.gov However, the compound did not appear to induce gene mutations at the hprt locus in Chinese hamster V79 cells. nih.gov
In vivo studies have corroborated the clastogenic potential of this compound. When administered to mice, the compound was found to induce the formation of micronuclei in bone marrow cells. iarc.frnih.goviarc.fr Micronuclei are small, secondary nuclei that form in cells that have undergone chromosomal breakage or damage to the mitotic apparatus, providing clear evidence of genotoxic events occurring within a whole organism. xenometrix.ch
Induction of DNA Damage and DNA Repair Pathway Inhibition
Metabolic Activation and Biotransformation Pathways
The genotoxicity of this compound is intrinsically linked to its metabolism. The parent compound itself is not the ultimate mutagen; rather, it must be converted into reactive forms through enzymatic processes.
The metabolic activation of this compound is a multi-step process primarily initiated by nitroreduction. iarc.frnih.gov In bacterial systems, this conversion is carried out by nitroreductase enzymes. iarc.frnih.gov The resulting metabolites are further activated by O-acetyltransferases. iarc.fr
Interestingly, the addition of an external metabolic activation system, such as a rat liver S9 fraction, tends to decrease the mutagenic activity of this compound in bacterial assays. iarc.fr The S9 mix contains a variety of xenobiotic-metabolizing enzymes, including cytochrome P450s (CYPs). ufz.detrinova.de This suggests that while bacterial enzymes activate the compound to its mutagenic form, mammalian liver enzymes may possess detoxification pathways that convert this compound into less harmful products. iarc.fr This paradoxical effect highlights the differing metabolic capabilities between prokaryotic and mammalian systems. While specific CYP isoforms involved in this compound metabolism are not fully detailed, CYPs are known to be central to the metabolism of polycyclic aromatic hydrocarbons and their derivatives. nih.govresearchgate.net
The key biotransformation pathway leading to the genotoxicity of this compound begins with the reduction of one of its nitro groups to form a nitroso intermediate, which is then further reduced to a N-hydroxyarylamine. nih.gov This step is catalyzed by nitroreductases. iarc.frnih.gov
The N-hydroxyarylamine is a critical, but not final, reactive intermediate. nih.gov It undergoes a second activation step, typically esterification by O-acetyltransferase, which adds an acetyl group to form a highly reactive and unstable N-acetoxy ester. iarc.fr This N-acetoxy ester has a good leaving group, which facilitates the formation of a highly electrophilic nitrenium ion. nih.gov This ultimate carcinogen can then readily attack nucleophilic sites on DNA bases, primarily guanine, to form stable, covalent DNA adducts. sci-hub.senewcastle.edu.au The formation of these adducts can disrupt DNA replication and transcription, leading to the mutations, chromosomal damage, and genotoxicity observed in various assays. innovareacademics.in
Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation
The molecular toxicology of this compound involves its capacity to induce cellular oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. This disruption in the cellular redox balance is a significant mechanism contributing to the compound's biological effects.
Exposure to nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), including compounds structurally related to this compound, has been shown to trigger a robust oxidative stress response. biorxiv.org This response is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes, playing a crucial role in cellular protection against oxidative and electrophilic stress.
In vitro studies on primary hepatocytes have demonstrated that exposure to nitro-PAHs leads to a significant upregulation of the Nrf2-mediated antioxidant response. biorxiv.org For instance, treatment with 3-nitrofluoranthene (B1196665) (3-NFA), a related nitro-PAH, resulted in a marked increase in the activity of an oxidative stress reporter (HOTT reporter). biorxiv.org This activation of the Nrf2 pathway is a clear indicator that the compound induces a state of oxidative stress, compelling the cell to mount a protective antioxidant defense.
The activation of Nrf2 leads to the increased expression of several key cytoprotective enzymes. Among these are Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). biorxiv.orgnih.govnih.gov HO-1 is an enzyme that catabolizes heme into biliverdin (B22007), free iron, and carbon monoxide, with biliverdin and its subsequent product, bilirubin, being potent antioxidants. nih.gov NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones and related compounds, preventing the generation of semiquinone free radicals and ROS. nih.govnih.gov Research has shown that exposure of primary hepatocytes to a nitro-PAH like 3-NFA leads to a notable increase in the protein levels of both HO-1 and NQO1, confirming the induction of this protective cellular mechanism in response to the compound. biorxiv.org
The generation of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, contributing to the broader toxicological profile of the compound. The cellular response, via the Nrf2 pathway, represents a critical defense mechanism to mitigate this damage.
The following table summarizes the findings from in vitro studies on the induction of the oxidative stress response by a representative nitro-PAH.
| Cell Type | Compound | Parameter Measured | Result |
| Primary Mouse Hepatocytes | 3-Nitrofluoranthene (3-NFA) | HOTT Reporter Activity (Oxidative Stress Response) | 7-fold increase in activity biorxiv.org |
| Primary Mouse Hepatocytes | 3-Nitrofluoranthene (3-NFA) | Nrf2 Protein Levels | Increased expression biorxiv.org |
| Primary Mouse Hepatocytes | 3-Nitrofluoranthene (3-NFA) | HO-1 Protein Levels | Increased expression biorxiv.org |
| Primary Mouse Hepatocytes | 3-Nitrofluoranthene (3-NFA) | NQO1 Protein Levels | Increased expression biorxiv.org |
Comparative Toxicological Research and Regulatory Classifications of 3,7 Dinitrofluoranthene
Inter-Comparison of 3,7-Dinitrofluoranthene with Isomeric and Analogous Nitro-PAHs
Comparative Mutagenicity and Genotoxicity with 3,9-Dinitrofluoranthene (B1199685) and Other Dinitrofluoranthene Isomers
The mutagenic and genotoxic properties of this compound have been extensively studied, often in direct comparison with its isomers, particularly 3,9-dinitrofluoranthene. Both 3,7- and 3,9-dinitrofluoranthene are potent mutagens. nih.govcapes.gov.br In the Salmonella typhimurium reverse mutation assay (Ames test), both isomers induce frameshift mutations, showing high mutagenic activity in strains like TA98, TA97, and TA1538. nih.govcapes.gov.br
Research has quantified and compared the mutagenic potency of various dinitrofluoranthene (DNF) isomers. For instance, in the TA98 strain, this compound exhibited a mutagenicity of 422 revertants per nanogram, while 3,9-dinitrofluoranthene showed a slightly lower but comparable mutagenicity of 355 revertants per nanogram. nih.govcapes.gov.br In contrast, the 3,4-DNF isomer was significantly less mutagenic, with only 15.5 revertants per nanogram. nih.govcapes.gov.br This highlights a significant structure-activity relationship among the isomers.
Further studies have delved into the mechanisms of their genotoxicity. Both 3,7- and 3,9-dinitrofluoranthene are direct-acting mutagens, particularly in the absence of an external metabolic activation system. iarc.fr Their mutagenicity is reduced in bacterial strains deficient in nitroreductase or O-acetyltransferase enzymes. iarc.frnih.gov This suggests that their activation to DNA-damaging agents involves nitroreduction to form N-hydroxyarylamines, followed by O-acetylation to create highly reactive N-acetoxy esters. iarc.fr
In mammalian cells, the genotoxic profile is more complex. This compound has been shown to induce chromosomal aberrations in Chinese hamster lung (CHL) cells in the absence of metabolic activation. nih.gov However, it did not induce gene mutations at the 6-thioguanine (B1684491) resistance locus in Chinese hamster V79 cells. nih.gov In vivo, both 3,7- and 3,9-dinitrofluoranthene have been found to induce micronuclei in mouse bone marrow, indicating their potential to cause genetic damage in whole organisms. iarc.frnih.gov
Table 1: Comparative Mutagenicity of Dinitrofluoranthene Isomers in S. typhimurium TA98
| Compound | Mutagenicity (His+ revertants/ng) |
|---|---|
| This compound | 422 nih.govcapes.gov.br |
| 3,9-Dinitrofluoranthene | 355 nih.govcapes.gov.br |
| 3,4-Dinitrofluoranthene | 15.5 nih.govcapes.gov.br |
Relative Biological Potency within the Nitro-PAH Class
Within the broader class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), this compound is recognized as one of the most potent mutagens. innovareacademics.in Its mutagenic activity is often compared to that of dinitropyrenes (DNPs), which are also known for their powerful mutagenic effects. nih.govcapes.gov.br Specifically, the mutagenic potency of 3,7- and 3,9-dinitrofluoranthene in the Ames test is comparable to that of 1,6-dinitropyrene (B1200346) and 1,8-dinitropyrene. nih.govcapes.gov.brnih.gov
This high biological potency is a key characteristic that distinguishes the dinitrofluoranthenes from many other nitro-PAHs. The presence and position of the nitro groups on the fluoranthene (B47539) molecule are critical determinants of this activity. For example, the dinitro- derivatives are significantly more mutagenic than mononitrated fluoranthenes. researchgate.net
In addition to mutagenicity, other biological endpoints have been considered. For instance, in terms of carcinogenicity in animal models, both 3,7- and 3,9-dinitrofluoranthene have demonstrated significant activity. nih.gov Subcutaneous injection of these compounds in rats induced malignant fibrous histiocytomas at the injection site. iarc.frnih.gov Furthermore, pulmonary implantation led to a high incidence of lung tumors, mostly squamous-cell carcinomas. iarc.frnih.gov This carcinogenic potential places them among the more hazardous compounds within the nitro-PAH class.
Contextualization within Broader Polycyclic Aromatic Hydrocarbon (PAH) Research
This compound is a member of the larger family of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. PAHs are a class of chemicals that occur naturally in coal, crude oil, and gasoline. They are also produced when coal, oil, gas, wood, garbage, and tobacco are burned. Nitro-PAHs, such as this compound, are not typically produced in large commercial quantities but are formed during combustion processes through the reaction of PAHs with nitrogen oxides. echemi.com
Consequently, this compound has been identified in various environmental samples, including diesel engine exhaust particulates, emissions from kerosene (B1165875) heaters, and airborne particulate matter. iarc.frechemi.cominchem.org Its presence in these sources is a significant concern for environmental and public health, as inhalation of particulate matter is a primary route of human exposure. nih.gov
The study of this compound and other nitro-PAHs is crucial because they are often more mutagenic and carcinogenic than their parent PAHs. sci-hub.se The addition of nitro groups to the aromatic structure can enhance their biological activity, sometimes without the need for metabolic activation that is often required for the parent compounds. sci-hub.se This makes them a particularly hazardous subclass of PAHs.
Research on this compound contributes to the broader understanding of the environmental fate, transport, and toxicology of PAHs. For example, due to its low vapor pressure, this compound is expected to exist primarily in the particulate phase in the atmosphere, where it can be transported over long distances and removed by wet and dry deposition. echemi.com
International Agency for Research on Cancer (IARC) Classifications and Other International Regulatory Frameworks
The International Agency for Research on Cancer (IARC), a part of the World Health Organization (WHO), has evaluated the carcinogenicity of this compound. Initially, in 1989 (Volume 46), IARC classified this compound as "not classifiable as to its carcinogenicity to humans (Group 3)". inchem.orgiarc.fr This was based on limited evidence of carcinogenicity in experimental animals and no available data in humans. inchem.orgiarc.fr
However, this classification was later updated. Based on sufficient evidence of carcinogenicity in experimental animals, IARC upgraded the classification of both 3,7- and 3,9-dinitrofluoranthene to Group 2B , meaning they are "possibly carcinogenic to humans". iarc.frwho.intwho.int This re-evaluation took into account studies showing that these compounds induced tumors in rats at the site of subcutaneous injection and after intrapulmonary implantation. iarc.fr
In the United States, other regulatory bodies have also taken note of the potential hazards of this compound. For example, under California's Proposition 65, which identifies chemicals known to the state to cause cancer or reproductive toxicity, this compound is listed as a chemical known to cause cancer. ca.govstatescape.com
These classifications and listings underscore the recognized potential for this compound to pose a cancer risk to humans, based on the available toxicological data from animal studies.
Table 2: IARC Carcinogenicity Classifications for Selected Dinitro-PAHs
| Compound | IARC Classification |
|---|---|
| This compound | Group 2B iarc.frwho.intwho.int |
| 3,9-Dinitrofluoranthene | Group 2B iarc.frwho.int |
| 1,3-Dinitropyrene | Group 2B who.int |
| 1,6-Dinitropyrene | Group 2B who.int |
| 1,8-Dinitropyrene | Group 2B who.int |
Research Gaps and Future Academic Inquiries on 3,7 Dinitrofluoranthene
Uncertainties in Atmospheric Oxidation Products and Their Environmental Implications
A significant area of uncertainty lies in the atmospheric transformation of 3,7-dinitrofluoranthene and its parent compound, fluoranthene (B47539). nih.govnih.gov Polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs) undergo complex oxidation reactions in the atmosphere, driven by oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•). mit.edunih.gov These reactions can lead to the formation of a variety of oxygenated and further nitrated products, some of which may exhibit greater toxicity than the parent compounds. sci-hub.senewcastle.edu.au
Elucidating Detailed Regioisomers and Advanced Atmospheric Transformation Mechanisms
The precise location of functional groups on the fluoranthene backbone, known as regioisomerism, plays a critical role in determining the toxicological properties of its derivatives. mit.edunih.gov While studies on other PAHs, like benzo[a]pyrene, have shown that different regioisomers of oxidation and nitration products can have vastly different carcinogenic potentials, similar detailed information for this compound is lacking. nih.govnih.gov
Most experimental studies on PAH oxidation products rely on mass spectrometry, which provides chemical formulas but often fails to distinguish between different regioisomers. nih.govmit.edu Future research must employ advanced analytical techniques, such as high-resolution mass spectrometry coupled with sophisticated separation methods and nuclear magnetic resonance (NMR) spectroscopy, to identify the specific regioisomers formed during the atmospheric transformation of this compound. nih.gov Furthermore, computational studies can complement experimental work by predicting reaction pathways and the relative stability of different isomers, providing a more complete picture of the transformation mechanisms. researchgate.net
Comprehensive Understanding of Environmental Mobility, Bioavailability, and Degradation Kinetics
The environmental fate of this compound is another area requiring further investigation. Its mobility, bioavailability, and persistence in various environmental compartments, such as soil, water, and sediment, are poorly understood. who.intcdc.gov Factors like water solubility, partitioning behavior between different environmental phases, and susceptibility to microbial degradation all influence its potential for human and ecological exposure. sci-hub.senewcastle.edu.au
Future research should focus on determining key physicochemical properties of this compound that govern its environmental transport and partitioning. Studies on its degradation kinetics under different environmental conditions, including photodegradation and microbial degradation, are also crucial. who.int Understanding its bioavailability in soil and sediment is particularly important for assessing the risk to terrestrial and aquatic organisms and for developing effective remediation strategies for contaminated sites. sci-hub.senewcastle.edu.au
Advanced Mechanistic Studies on Cellular Interactions and Specific Molecular Endpoints
While this compound is known to be mutagenic and has been shown to induce tumors in animal studies, the precise molecular mechanisms underlying its toxicity are not fully elucidated. inchem.orgnih.gov Research on other nitro-PAHs suggests that their toxicity is often mediated by metabolic activation to reactive intermediates that can bind to DNA, forming adducts and leading to mutations. nih.gov However, the specific metabolic pathways involved in the activation of this compound and the identity of the ultimate carcinogenic metabolites are not well-defined. nih.goviarc.fr
Future research should utilize advanced techniques in molecular toxicology and toxicogenomics to investigate the cellular interactions of this compound. tandfonline.com This includes identifying the specific enzymes involved in its metabolic activation and detoxification, characterizing the DNA adducts formed, and elucidating the downstream signaling pathways that are perturbed. nih.gov Identifying specific molecular endpoints, such as gene expression signatures or protein modifications, will provide valuable biomarkers of exposure and effect, and contribute to a more refined understanding of its carcinogenic mode of action. tandfonline.com
Table of Research Gaps and Future Directions for this compound
| Research Area | Key Uncertainties | Proposed Future Research |
| Atmospheric Chemistry | - Identity and yields of atmospheric oxidation products.- Environmental implications of transformation products. | - Laboratory studies on the reactions of this compound with key atmospheric oxidants (O₃, •OH, NO₃•).- Identification and quantification of reaction products using advanced analytical techniques.- Toxicological evaluation of major transformation products. |
| Regioisomerism and Mechanisms | - Specific regioisomers formed during atmospheric transformation.- Detailed mechanisms of atmospheric reactions. | - Use of high-resolution analytical methods (e.g., HRMS, NMR) to identify specific isomers.- Computational modeling to predict reaction pathways and isomer stability. |
| Environmental Fate | - Mobility, bioavailability, and persistence in soil, water, and sediment.- Degradation kinetics (photodegradation, microbial degradation). | - Determination of key physicochemical properties (e.g., water solubility, K_ow).- Studies on degradation rates under various environmental conditions.- Assessment of bioavailability in different environmental matrices. |
| Molecular Toxicology | - Specific metabolic activation and detoxification pathways.- Identity of ultimate carcinogenic metabolites.- Detailed mechanisms of cellular interaction and DNA damage. | - In vitro and in vivo studies to identify metabolizing enzymes.- Characterization of DNA adducts.- Toxicogenomic and proteomic analyses to identify molecular endpoints and perturbed pathways. |
Q & A
Q. How can 3,7-dinitrofluoranthene be detected and quantified in environmental samples?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) paired with high-performance liquid chromatography (HPLC) is commonly used for detection. Due to its association with particulate matter (PM), samples should undergo size-segregated PM collection (e.g., cascade impactors) followed by solvent extraction (e.g., dichloromethane). Quantification requires calibration against certified standards, with validation via spike-recovery experiments to account for matrix effects. Detection limits are typically in the ng/m³ range for urban air samples .
Q. What is the basis for the IARC classification of this compound as Group 2B ("possibly carcinogenic to humans")?
Methodological Answer: The classification relies on sufficient evidence of carcinogenicity in rodents (e.g., subcutaneous injection in rats induced malignant fibrous histiocytoma, and intrapulmonary implantation caused lung carcinomas) and strong mutagenicity in bacterial assays (e.g., Salmonella TA98 frameshift mutations). However, the lack of human epidemiological data limits the certainty, hence the Group 2B designation .
Q. Which mutagenicity assays are most sensitive for studying this compound, and what metabolic activation is required?
Methodological Answer: The Ames test using Salmonella typhimurium TA98 (nitroreductase-proficient) is highly sensitive. Metabolic activation involves nitroreduction (via nitroreductases) and O-acetylation (via O-acetyltransferases) to form reactive intermediates. Strains deficient in these enzymes (e.g., TA98/NR or TA98/1,8-DNP6) show reduced mutagenicity, confirming the role of enzymatic bioactivation .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro mutagenicity data and in vivo carcinogenicity results?
Methodological Answer: Discrepancies may arise from differences in metabolic pathways (e.g., hepatic vs. pulmonary activation). To address this, use in vitro-in vivo extrapolation (IVIVE) models incorporating tissue-specific metabolic profiles. Co-culture systems (e.g., lung epithelial cells with macrophages) can mimic in vivo conditions. Additionally, compare metabolite profiles using LC-MS/MS in target organs versus bacterial assays .
Q. What experimental design is recommended for evaluating the dose-response relationship of this compound in carcinogenesis studies?
Methodological Answer: Use a multi-dose chronic exposure model (e.g., 12–24 months in F344 rats) with intrapulmonary or subcutaneous administration. Include positive controls (e.g., benzo[a]pyrene) and negative controls (vehicle-only). Tumor incidence should be histopathologically confirmed, and molecular endpoints (e.g., DNA adduct quantification via ³²P-postlabeling) should correlate with dose. Statistical power analysis is critical to determine cohort size .
Q. What methodologies are available to study the metabolic activation of this compound in the absence of human absorption/distribution data?
Methodological Answer: Use in silico tools (e.g., molecular docking with nitroreductase/O-acetyltransferase enzymes) to predict metabolite structures. Validate predictions with in vitro microsomal assays (e.g., human hepatocyte S9 fractions) and track reactive intermediates via trapping agents (e.g., glutathione adducts analyzed by LC-HRMS). Comparative studies with structurally similar nitroarenes (e.g., 1,6-dinitropyrene) can infer shared pathways .
Q. How can environmental sampling data for this compound be reconciled with laboratory-based toxicity studies?
Methodological Answer: Conduct PM fractionation to isolate particle sizes (<2.5 µm vs. coarse PM) and assess bioavailability via in vitro alveolar macrophage phagocytosis assays. Simulate real-world exposure using aerosol generation systems in inhalation chambers. Compare DNA damage endpoints (e.g., comet assay in lung cells) between environmental PM extracts and pure compound exposures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
